1-[2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride is a synthetic compound belonging to the class of 1-(alkylamino)isochromans. [] This class of compounds is known for exhibiting hypotensive activity. [] This particular compound is a derivative of isochroman, a bicyclic organic compound. It acts as an alpha-adrenergic antagonist, specifically targeting the α1-adrenergic receptor. [] Its role in scientific research revolves around its potential as a hypotensive agent. []
PNU 96415E was developed as part of research aimed at understanding the role of dopamine receptors in various biological processes. It is categorized under pharmacological agents that target neurotransmitter systems, specifically the dopamine receptor family. The compound has been shown to selectively inhibit the growth of glioblastoma stem cells by antagonizing dopamine receptor D4 signaling pathways, thereby altering downstream cellular responses .
The synthesis of PNU 96415E involves several key steps that are typical for the development of small-molecule antagonists. While specific synthetic routes can vary, the general approach includes:
The exact parameters, such as temperature, reaction time, and solvent choice, are optimized based on preliminary experiments to maximize yield and selectivity .
PNU 96415E has a distinct molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with dopamine receptor D4. The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties.
The structure-activity relationship studies indicate that specific modifications to the molecular framework can significantly affect its binding affinity and selectivity towards dopamine receptors .
PNU 96415E participates in several chemical reactions primarily involving its interaction with biological targets:
The mechanism of action for PNU 96415E primarily revolves around its antagonistic effects on the dopamine receptor D4:
PNU 96415E exhibits several notable physical and chemical properties:
These properties are critical for optimizing formulations for therapeutic use and ensuring effective delivery within biological contexts .
PNU 96415E has potential applications across various scientific fields:
PNU-96415E (1-[2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride) emerged from pharmaceutical research in the mid-1990s as a structurally novel compound designed to mimic the therapeutic profile of the atypical antipsychotic clozapine, while minimizing its off-target liabilities. Unlike clozapine’s tricyclic structure, PNU-96415E features a benzopyran-linked piperazine scaffold, reflecting intentional optimization for selective receptor engagement [6] [8]. Its initial characterization in 1997 by Tang et al. identified high-affinity binding at dopamine D4 (DRD4) and serotonin 5-HT2A receptors, positioning it as a pharmacological tool to dissect the contributions of these receptors to antipsychotic efficacy [3]. This discovery coincided with heightened interest in DRD4 as a therapeutic target following reports of its elevated expression in schizophrenia and its affinity for clozapine [5]. Early receptor profiling revealed a distinct binding signature: PNU-96415E exhibited nanomolar affinity for human DRD4 (Ki = 3.0 nM) and 5-HT2A receptors (Ki = 5.8 nM), but only weak micromolar interactions at D1, D2, D3, α-adrenergic, and muscarinic receptors (Table 1) [6] [8]. This selectivity differentiated it from clozapine, which possesses broad polypharmacy across monoaminergic systems [5].
Table 1: Receptor Binding Profile of PNU-96415E vs. Clozapine [2] [6] [8]
Receptor | PNU-96415E Ki (nM) | Clozapine Ki (nM) | Species |
---|---|---|---|
Dopamine D4 | 3.0 | 20-50 | Rat/Human |
5-HT2A | 5.8 | 5-15 | Rat/Human |
Dopamine D2 | 199 | 50-150 | Rat/Human |
Dopamine D1 | 411 | 50-250 | Rat/Human |
α1-Adrenergic | 181 | 1-10 | Rat/Human |
Muscarinic M1 | >678 | 1-20 | Rat/Human |
PNU-96415E’s primary neuropharmacological significance lies in its dual, high-potency antagonism of DRD4 and 5-HT2A receptors. This combination is mechanistically relevant for modulating cortico-limbic circuitry implicated in psychosis and cognitive function. Functionally, PNU-96415E suppresses dopamine-mediated signaling through DRD4, a receptor densely expressed in prefrontal cortex, hippocampus, and amygdala—brain regions critical for emotional regulation and executive function [3]. Concurrently, its potent blockade of 5-HT2A receptors, which are postsynaptically enriched in cortical pyramidal neurons, dampens glutamate release and moderates excitatory neurotransmission [9] [10].
In vivo studies validated this dual mechanism. PNU-96415E dose-dependently inhibited exploratory locomotor activity in rodents and antagonized d-amphetamine-induced hyperlocomotion—a model of dopaminergic hyperactivity relevant to psychosis [3] [6]. Crucially, it replicated clozapine’s "atypical" behavioral profile: it effectively blocked apomorphine-induced cage climbing (indicating limbic dopamine antagonism) and 5-HTP-induced head/body twitches (indicating 5-HT2A blockade), yet failed to suppress stereotypic behaviors induced by high-dose amphetamine or methylphenidate (mediated by striatal D2 receptors) and produced no catalepsy [3] [5]. This functional selectivity suggested limbic versus striatal discrimination, a hallmark of reduced extrapyramidal side effects. Drug discrimination studies further confirmed its clozapine-like properties; rats trained to recognize clozapine generalized this response completely to PNU-96415E but not to the typical antipsychotic haloperidol [5] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9